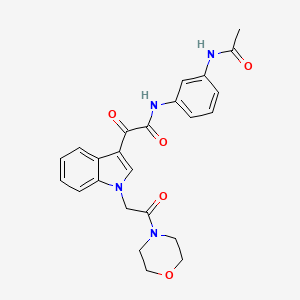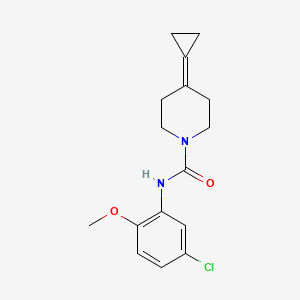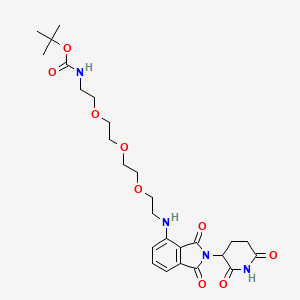
Pomalidomide-PEG3-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-PEG3-NH-Boc: is a synthesized intermediate compound that incorporates the Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach in targeted protein degradation .
科学的研究の応用
Pomalidomide-PEG3-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-NH-Boc involves multiple steps. The process begins with the preparation of Pomalidomide, which is achieved by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . The intermediate product is then coupled with a PEG linker and protected with a Boc (tert-butoxycarbonyl) group to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is often employed to enhance efficiency, safety, and reproducibility .
化学反応の分析
Types of Reactions: Pomalidomide-PEG3-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Click Chemistry: The azide-functionalized analogs of this compound are used in click chemistry for conjugation with other molecules.
Common Reagents and Conditions:
Coupling Agents: Used in the initial synthesis of Pomalidomide.
Solvents: Commonly used solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Protecting Groups: Boc is used to protect the amine group during synthesis.
Major Products: The major products formed from these reactions include various PEGylated derivatives of Pomalidomide, which are used in PROTAC technology .
作用機序
Pomalidomide-PEG3-NH-Boc exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits cereblon, an E3 ubiquitin ligase, to tag target proteins for degradation by the proteasome.
Molecular Targets and Pathways: The primary molecular target is cereblon, which is involved in the ubiquitin-proteasome pathway.
類似化合物との比較
Pomalidomide-PEG3-Azide: Contains an azide group for click chemistry applications.
Pomalidomide-PEG2-NH2 Hydrochloride: A shorter PEG linker variant with similar applications.
Pomalidomide-PEG4-Azide: A longer PEG linker variant used in similar research applications.
Uniqueness: Pomalidomide-PEG3-NH-Boc is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 4-unit PEG linker, making it highly effective in PROTAC technology for targeted protein degradation .
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O9/c1-26(2,3)39-25(35)28-10-12-37-14-16-38-15-13-36-11-9-27-18-6-4-5-17-21(18)24(34)30(23(17)33)19-7-8-20(31)29-22(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,35)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQGFFFSCSRSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)
![1-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B2509358.png)
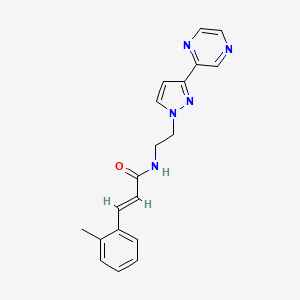
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2509361.png)

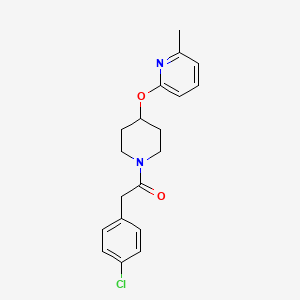
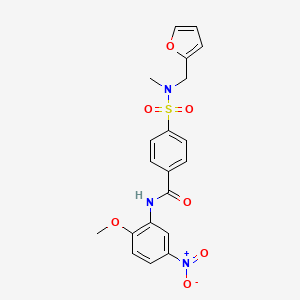
![2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile](/img/structure/B2509368.png)
![5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2509369.png)

![2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509371.png)
![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2509373.png)
